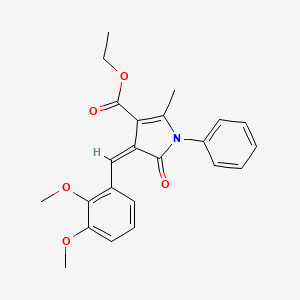![molecular formula C12H13N3O4 B11537273 2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide](/img/structure/B11537273.png)
2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-oxo-1,2-dihydrospiro[1,3-dioxolane-2,3’-indole] with acetic hydrazide under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Scientific Research Applications
2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar compounds to 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE include:
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles: These compounds share a similar spiro structure but differ in their functional groups and reactivity.
Spiro-oxindole-pyrrolidines: These compounds also feature a spiro configuration and are known for their biological activity.
The uniqueness of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetohydrazide |
InChI |
InChI=1S/C12H13N3O4/c13-14-10(16)7-15-9-4-2-1-3-8(9)12(11(15)17)18-5-6-19-12/h1-4H,5-7,13H2,(H,14,16) |
InChI Key |
SOBHKZHLCOJHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11537193.png)
![3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea](/img/structure/B11537201.png)
![3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11537204.png)
![2-Amino-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537209.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)
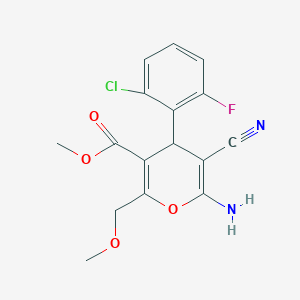
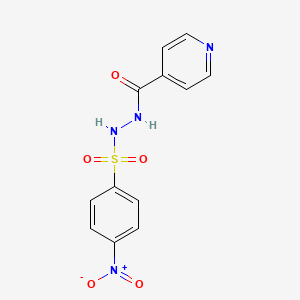
![2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene](/img/structure/B11537238.png)
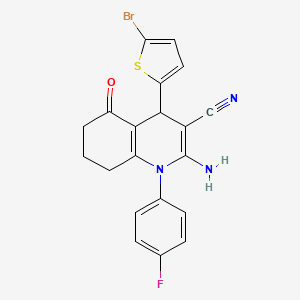
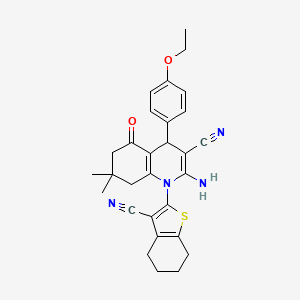
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-furan-3-carbonitrile](/img/structure/B11537259.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11537264.png)
